molecular formula C15H13FN2O2 B8515997 4-Benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one

4-Benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one

Cat. No.: B8515997
M. Wt: 272.27 g/mol
InChI Key: FRAYEYVAXWCOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one is a useful research compound. Its molecular formula is C15H13FN2O2 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

4-benzyl-8-fluoro-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one

InChI

InChI=1S/C15H13FN2O2/c16-13-7-6-12-14(17-13)20-9-8-18(15(12)19)10-11-4-2-1-3-5-11/h1-7H,8-10H2

InChI Key

FRAYEYVAXWCOGD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=N2)F)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,6-difluoronicotinic acid (20.0 g), DMF (4 mL) and toluene (400 mL) was added oxalyl dichloride (11.9 mL) at 0° C. The mixture was stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure. THF (120 mL) was added to the residue, and a solution of N-benzylethanolamine (20.9 g) in THF was added. 8M Aqueous sodium hydroxide solution (40 mL) was added at 0° C., and the resulting mixture was stirred at room temperature for 16 hr. Ethyl acetate and water were added, and the organic layer was washed with water and saturated brine and dried, and the solvent was evaporated under reduced pressure. THF (100 mL) was added to the obtained residue (34.5 g), and a suspension of sodium hydride (5.70 g) in THF (400 mL) was added dropwise at 0° C. The mixture was stirred at room temperature for 16 hr, and water was added. The resulting product was extracted with ethyl acetate, the organic layer was washed with water and saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient; 50→100% ethyl acetate/hexane) to give 4-benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one (11.2 g, 33%) as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two

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